N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine
Description
N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine is a modified nucleoside featuring a benzyl-protected amino group at the 5'-position and a 2',3'-O-isopropylidene acetal protecting group. This compound is primarily used in medicinal chemistry and oligonucleotide synthesis due to its stability and reactivity in selective functionalization. The benzyl group enhances lipophilicity, while the isopropylidene group stabilizes the ribose ring during synthetic modifications .
Properties
Molecular Formula |
C20H24N6O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-N-benzylpurin-6-amine |
InChI |
InChI=1S/C20H24N6O3/c1-20(2)28-15-13(8-21)27-19(16(15)29-20)26-11-25-14-17(23-10-24-18(14)26)22-9-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19H,8-9,21H2,1-2H3,(H,22,23,24)/t13-,15-,16-,19-/m1/s1 |
InChI Key |
CXSROOKSAJRFTC-NVQRDWNXSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine typically involves multiple steps:
Protection of the Ribose Moiety: The 2’ and 3’ hydroxyl groups of the ribose are protected using isopropylidene to form a stable acetal.
Amination: The 5’ hydroxyl group is converted to an amino group through a series of reactions, often involving the use of reagents like ammonia or amines.
Benzylation: The nitrogen atom at the 5’ position is benzylated using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Amide Formation Reactions
The 5'-amino group (NH₂) is a key reactive site, enabling amide bond formation with electrophiles like acyl chlorides or activated esters. This reaction is critical for functionalizing the molecule in medicinal chemistry applications.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Amide formation | Acyl chloride (e.g., benzoyl chloride), base (e.g., pyridine), solvent (e.g., DMF) | Substitution of NH₂ with an acyl group, forming an amide derivative |
Deprotection of Isopropylidene Groups
The 2',3'-O-isopropylidene protecting group on the sugar moiety can be removed under acidic conditions, exposing hydroxyl groups (OH) for further reactions.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | TFA (trifluoroacetic acid) in dichloromethane | Removal of isopropylidene group, releasing 2',3'-OH groups |
Reactions of the 5'-Amino Group
The 5'-amino group participates in diverse reactions:
-
Alkylation/Acylation : Reacts with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride).
-
Imine Formation : Can form imines with ketones or aldehydes under basic conditions.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halide (e.g., CH₃I), base (e.g., K₂CO₃), solvent (e.g., DMSO) | Substitution of NH₂ with an alkyl group |
| Acylation | Acyl chloride (e.g., AcCl), base (e.g., pyridine), solvent (e.g., THF) | Formation of an N-acyl derivative |
Stability and Reactivity
The compound exhibits stability under physiological conditions (pH 6–8) but degrades under extreme conditions (e.g., high acidity or alkalinity).
| Condition | Stability | Caveats |
|---|---|---|
| Physiological pH | Stable | Maintains structural integrity for biological applications |
| Extreme acidity/alkalinity | Degradation | Hydrolysis of amide bonds or sugar moieties |
Analytical and Structural Insights
The compound’s molecular formula (C₂₀H₂₄N₆O₃) and synonyms (e.g., 1010855-46-5) are critical for identification . Structural analysis via NMR spectroscopy and mass spectrometry confirms its purity and identity.
Key Considerations for Reaction Optimization
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) facilitate nucleophilic reactions involving the amino group.
-
Catalysts : Bases (e.g., pyridine) or acids (e.g., TFA) are often required to activate reactive sites.
-
Inert Atmosphere : Critical for avoiding oxidation in sensitive reactions (e.g., coupling steps) .
Scientific Research Applications
N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The benzyl group enhances its binding affinity to these targets, while the isopropylidene group provides stability against enzymatic degradation. This compound can inhibit or modulate the activity of these enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Functional Groups
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Amino Group Protection: The benzyl group in the target compound offers superior stability compared to the azido group in Compound 5 or the free amine in 5'-amino-5'-deoxyadenosine. This stability is critical for multi-step syntheses .
- Ribose Protection : The 2',3'-O-isopropylidene group provides regioselective protection, unlike the tert-butyldimethylsilyl group in other analogs, which requires harsher deprotection conditions .
Key Observations:
- Phosphorylation: Unlike 5'-amino-5'-deoxyadenosine, the benzyl-protected target compound avoids unwanted side reactions during phosphorylation, enabling controlled synthesis of phosphoramidites .
- Click Chemistry: The azido analog (Compound 5) is superior for bioorthogonal conjugations but lacks the stability of the benzylamino group .
Key Observations:
- Blood-Brain Barrier (BBB) Penetration: The benzyl group may enhance BBB permeability compared to polar analogs like 5'-amino-5'-deoxyadenosine .
Biological Activity
N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a benzyl group attached to the nitrogen at the 6-position of the adenosine structure. The presence of isopropylidene groups at the 2' and 3' positions enhances its stability and bioavailability. The compound can be synthesized through a series of reactions involving protected nucleosides and benzylation techniques, as detailed in various studies .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its mechanism involves:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colon cancer) cells. The half-maximal inhibitory concentration (IC50) values vary between 0.097 µM to 2.297 µM depending on the cell line .
- Induction of Apoptosis : The compound triggers apoptotic pathways through the activation of caspases and modulation of pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
The underlying mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : It has been shown to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme implicated in the mevalonate pathway, which is often upregulated in cancer cells .
- Cell Cycle Arrest : The compound may induce cell cycle arrest, contributing to its antiproliferative effects .
Study 1: In Vitro Analysis
In a study focusing on the cytotoxic effects of various benzyladenosine derivatives, this compound was found to significantly reduce cell viability in human leukemia cell lines at concentrations as low as 1 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation .
Study 2: In Vivo Efficacy
Another investigation evaluated the in vivo effects of this compound using xenograft models. Results indicated a marked reduction in tumor size compared to control groups when treated with this compound. Histological analyses revealed increased apoptotic cells within treated tumors .
Data Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cell Proliferation Inhibition | MCF-7 | 0.097 - 0.297 | FPPS inhibition |
| Apoptosis Induction | DLD-1 | 0.200 - 0.500 | Caspase activation |
| Tumor Size Reduction | Xenograft Models | N/A | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
